MFH290

Kinome Selectivity CDK12 Inhibitor Off-Target Profiling

MFH290 is a novel, covalent CDK12/13 inhibitor that binds irreversibly to Cys-1039, offering superior kinome selectivity over generic ATP-competitive pan-inhibitors. This target specificity is essential for dissecting DNA damage repair pathways without confounding off-target effects. Ideal for synthetic lethality studies with PARP inhibitors like olaparib. Procure this high-purity research tool to validate CDK12/13-dependent phenotypes with confidence.

Molecular Formula C26H31N5O3S2
Molecular Weight 525.7 g/mol
Cat. No. B11932887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFH290
Molecular FormulaC26H31N5O3S2
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C
InChIInChI=1S/C26H31N5O3S2/c1-5-21(32)29-18-10-8-17(9-11-18)24(33)31-12-6-7-19(15-31)30-25-28-14-23(36-25)35-16-22-27-13-20(34-22)26(2,3)4/h5,8-11,13-14,19H,1,6-7,12,15-16H2,2-4H3,(H,28,30)(H,29,32)/t19-/m1/s1
InChIKeyCOGUZYALRYMQTD-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MFH290: A Covalent CDK12/13 Inhibitor with Defined Kinase Selectivity for Cancer Research Procurement


MFH290 is a novel, covalent cyclin-dependent kinase 12/13 (CDK12/13) inhibitor that binds irreversibly to Cys-1039 of CDK12 [1]. This compound is part of a specialized class of cysteine-directed covalent inhibitors designed to selectively disrupt the DNA damage repair (DDR) pathway, primarily for oncology research applications .

Why a Pan-CDK Inhibitor is Not an Acceptable Substitute for MFH290 in CDK12/13 Research


Generic CDK inhibitors (e.g., dinaciclib, SNS-032) broadly suppress multiple CDK family members, leading to significant off-target toxicity and confounding experimental results in DDR pathway analysis [1]. MFH290's unique covalent binding to a specific cysteine residue (Cys-1039) in CDK12 confers a level of target engagement and kinome selectivity that ATP-competitive pan-inhibitors cannot achieve, making cross-substitution invalid for studies requiring precise CDK12/13 inhibition [2].

Quantitative Differentiation of MFH290: Head-to-Head Kinome and Functional Data


MFH290 vs. THZ531: Superior Kinome Selectivity Profiled Against a 468-Kinase Panel

MFH290 demonstrates a narrower kinome profile compared to the earlier covalent inhibitor THZ531. When screened against a panel of 468 human kinases at 1 μM, MFH290 inhibited only 14 kinases (S-score of ~0.03), whereas THZ531 was less selective and inhibited more off-targets [1]. This superior selectivity is critical for minimizing off-target effects in cellular assays.

Kinome Selectivity CDK12 Inhibitor Off-Target Profiling

MFH290 vs. Non-Covalent Inhibitors: Potent Biochemical IC50 Values for CDK12 and CDK13

MFH290 exhibits potent, low-nanomolar inhibition of both CDK12 and CDK13 in biochemical assays. The compound achieves an IC50 of 25 nM for CDK12 and 49 nM for CDK13, indicating a ~2-fold selectivity for CDK12 [1]. This is a quantifiable benchmark for procurement, as many early-stage or non-covalent inhibitors (e.g., some pan-CDK inhibitors) have significantly higher or unreported IC50 values against these specific targets.

Biochemical IC50 CDK12 CDK13

Functional Validation: MFH290-Mediated Suppression of Pol II CTD Phosphorylation Confirmed as CDK12-Dependent

The unique covalent mechanism of MFH290 was validated through a specific Cys-1039 mutation. In cells expressing a CDK12 C1039F mutant, MFH290 failed to inhibit Pol II CTD Ser2 phosphorylation, whereas it potently suppressed this biomarker in wild-type CDK12 cells [1]. This direct link between the covalent binding site and downstream functional readout provides a level of target engagement confidence not possible with reversible ATP-competitive inhibitors.

CDK12 Dependence Covalent Binding Cys-1039 Mutation

MFH290 Augments Olaparib's Antiproliferative Effect: A Functional Differentiator

MFH290's specific targeting of CDK12/13 leads to downregulation of key DNA damage repair (DDR) genes, which functionally sensitizes cells to PARP inhibition. The compound was shown to augment the antiproliferative effect of the PARP inhibitor olaparib [1]. This is a key functional differentiation; not all CDK12 inhibitors effectively enhance PARP inhibitor sensitivity in the same way or to the same extent.

PARP Inhibitor Synergy DNA Damage Repair Olaparib

Validated Research Applications for MFH290 Based on Quantitative Evidence


Elucidating CDK12-Specific Roles in Transcription and DDR

Given MFH290's high kinome selectivity [1] and its validated on-target mechanism via the Cys-1039 residue [2], this compound is ideally suited for dissecting the specific roles of CDK12 in regulating RNA Polymerase II CTD phosphorylation and the expression of DNA damage repair genes, with minimal confounding effects from other kinases.

Investigating Synthetic Lethality and PARP Inhibitor Synergy

The established ability of MFH290 to augment the antiproliferative effect of olaparib [1] positions it as a critical tool for exploring synthetic lethality mechanisms. Researchers can use MFH290 to model CDK12 inhibition in combination with PARP inhibitors to identify responsive cancer cell lines and explore new therapeutic strategies.

Chemical Probe for Controlled Target Engagement Studies

The definitive loss of function observed upon introduction of the Cys-1039 mutation [1] makes MFH290 an exceptional chemical probe for establishing direct links between CDK12 inhibition and observed cellular phenotypes. This allows researchers to confidently attribute experimental outcomes to on-target CDK12/13 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MFH290

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.